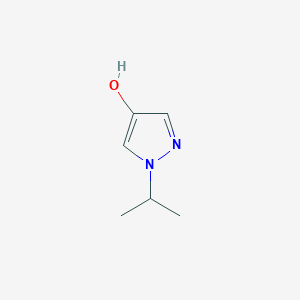
2-Acetyl-3-methylpyridine
Vue d'ensemble
Description
“2-Acetyl-3-methylpyridine” is a derivative of pyridine . Pyridine is an organic compound with the formula C5H5N, and it’s used as a precursor for synthesizing target pharmaceuticals and agrochemicals . The 2-Acetylpyridine is an organic compound with the formula CH3COC5H4N . It is a viscous colorless liquid that is widely used as a flavoring substance .
Synthesis Analysis
The synthesis of pyridine derivatives has been reported in several studies . For instance, an optimized strategy for the synthesis of the potent p38α mitogen-activated protein kinase inhibitors starting from 2-fluoro-4-methylpyridine has been reported . In another study, a series of simple 2-methylpyridines were synthesized using a simplified bench-top continuous flow setup .
Molecular Structure Analysis
The molecular structure of 2-Acetylpyridine, a related compound, is CH3COC5H4N . For 2-Acetyl-3-methylpyrazine, another related compound, the molecular formula is C7H8N2O .
Chemical Reactions Analysis
The chemical reactions involving pyridine derivatives have been studied extensively . For example, a series of simple 2-methylpyridines were synthesized in a high degree of selectivity, producing α-methylated pyridines .
Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Acetylpyridine, a related compound, include a density of 1.08 g/mL, a melting point of 8 to 10 °C, and a boiling point of 188 to 189 °C .
Applications De Recherche Scientifique
Flow Chemistry in Pharmaceutical Synthesis
2-Acetyl-3-methylpyridine can be synthesized using a continuous flow setup, which offers a greener alternative to conventional batch reactions. This method is advantageous for pharmaceutical synthesis as it allows for a high degree of selectivity and conversion, yielding products that are suitable for further use without additional purification .
Catalysis Using Magnetically Recoverable Nanoparticles
In the field of catalysis, 2-Acetyl-3-methylpyridine derivatives can be synthesized using magnetically recoverable nano-catalysts. These catalysts can be easily separated from the reaction medium, providing a sustainable approach to chemical synthesis. Their high surface area and ease of modification make them suitable for producing pyridine derivatives with significant biological activities .
Green Chemistry Applications
The compound’s synthesis via α-methylation aligns with the principles of green chemistry. The process minimizes waste and avoids the need for work-up procedures, making it an environmentally friendly option for creating 2-methylpyridines, which have applications in fine chemicals, polymers, and agrochemicals .
Micellar Catalysis
Micelles can act as catalysts in the Vilsmeier–Haack formylation and acetylation of pyridines, including 2-Acetyl-3-methylpyridine. This method enhances reaction rates and offers mild reaction conditions, contributing to more efficient and sustainable chemical processes .
Biological Activity Research
Pyridine derivatives, including those derived from 2-Acetyl-3-methylpyridine, exhibit a wide range of biological activities. They can serve as IKK-β inhibitors, antimicrobial agents, A2A adenosine receptor antagonists, inhibitors of HIV-1 integrase, and have anti-tumor, anti-inflammatory, and anti-Parkinsonism properties .
Safety and Hazards
Orientations Futures
Pyridine scaffolds have been consistently incorporated in a diverse range of drug candidates approved by the FDA (Food and Drug Administration). This moiety has attracted increasing attention from several disease states owing to its ease of parallelization and testing potential pertaining to the chemical space. In the next few years, a larger share of novel pyridine-based drug candidates is expected .
Mécanisme D'action
Target of Action
It is structurally similar to 3-methylpyridine, which is known to interact with enzymes such as collagenase 3 and stromelysin-1 . These enzymes play crucial roles in various biological processes, including tissue remodeling and inflammation.
Mode of Action
These interactions can lead to changes in the conformation and activity of the target proteins .
Biochemical Pathways
Pyridine derivatives are known to undergo various transformations under the influence of microorganisms, including oxidation, reduction, hydrolysis, and destruction of the aromatic ring . These transformations can potentially affect various biochemical pathways, leading to downstream effects.
Pharmacokinetics
Similar compounds are known to have good bioavailability and are metabolized by various enzymatic processes .
Result of Action
Based on its structural similarity to other pyridine derivatives, it may have potential effects on cellular processes such as signal transduction, gene expression, and cell proliferation .
Action Environment
The action, efficacy, and stability of 2-Acetyl-3-methylpyridine can be influenced by various environmental factors. These may include pH, temperature, presence of other molecules, and the specific biological environment in which the compound is present. For instance, certain enzymes or cofactors may be required for the compound to exert its effects .
Propriétés
IUPAC Name |
1-(3-methylpyridin-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c1-6-4-3-5-9-8(6)7(2)10/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYISHRLXIIZBHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50517259 | |
| Record name | 1-(3-Methylpyridin-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50517259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Acetyl-3-methylpyridine | |
CAS RN |
85279-30-7 | |
| Record name | 1-(3-Methylpyridin-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50517259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(3-methylpyridin-2-yl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Benzyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B1282121.png)



![Thieno[2,3-c]pyridin-4-ol](/img/structure/B1282128.png)



![tert-Butyl [2-(3,4-dihydroxyphenyl)ethyl]carbamate](/img/structure/B1282135.png)



